Cyanocytidine

Description

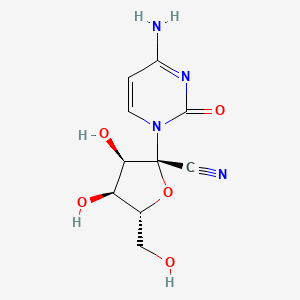

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N4O5 |

|---|---|

Molecular Weight |

268.23 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile |

InChI |

InChI=1S/C10H12N4O5/c11-4-10(8(17)7(16)5(3-15)19-10)14-2-1-6(12)13-9(14)18/h1-2,5,7-8,15-17H,3H2,(H2,12,13,18)/t5-,7-,8-,10-/m1/s1 |

InChI Key |

IFNZBPOTTLVKSI-VPCXQMTMSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@]2([C@@H]([C@@H]([C@H](O2)CO)O)O)C#N |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2(C(C(C(O2)CO)O)O)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Cyanocytidine and Its Analogs

Stereoselective and Regioselective Synthesis of Cyanocytidine Isomers

The precise placement of the cyano group on either the nucleobase or the sugar moiety is crucial for modulating the biological activity of cytidine (B196190) analogs. This section explores the synthetic approaches to access specific positional isomers of this compound.

Approaches to 6-Cyanocytidine and its Stereoisomers

The synthesis of 6-cyanocytidine has been achieved through the chemical transformation of a pre-existing cytidine scaffold. A key strategy involves the introduction of a suitable leaving group at the 6-position of the pyrimidine (B1678525) ring, which can then be displaced by a cyanide nucleophile.

One established method utilizes 5-bromocytidine (B150675) as a precursor. Treatment of 5-bromocytidine or its protected derivatives, such as the 2',3',5'-tri-O-acetate or the 2',3'-O-isopropylidene derivative, with sodium cyanide leads to the formation of the corresponding 6-cyanocytidine derivative. tandfonline.comnih.gov This reaction proceeds through a proposed addition-elimination mechanism. The treatment of 2',3'-O-isopropylidene-N4-acetyl-5-bromocytidine with sodium cyanide has been shown to yield O6,5'-cyclo-N4-acetylcytidine, with 6-cyanocytidine implicated as a key intermediate in this transformation. tandfonline.com

Further transformations of the 6-cyano group have been reported, highlighting its utility as a synthetic handle. For instance, methoxide (B1231860) treatment of 6-cyanocytidine can yield the methyl cytidine-6-carboximidate, which can be subsequently hydrolyzed to cytidine-6-carboxylic acid. tandfonline.comnih.gov

| Starting Material | Reagent | Product | Reference |

| 5-Bromocytidine | Sodium Cyanide | 6-Cyanocytidine | tandfonline.comnih.gov |

| 2',3',5'-tri-O-acetyl-5-bromocytidine | Sodium Cyanide | 2',3',5'-tri-O-acetyl-6-cyanocytidine | tandfonline.comnih.gov |

| 2',3'-O-isopropylidene-5-bromocytidine | Sodium Cyanide | 2',3'-O-isopropylidene-6-cyanocytidine | tandfonline.comnih.gov |

Synthetic Pathways to 4'-Cyanocytidine and Other Positional Isomers

The introduction of a cyano group at the 4'-position of the sugar ring has been a successful strategy in the development of potent antiviral nucleoside analogs. The synthesis of 4'-cyanocytidine and its analogs often involves the construction of the modified sugar first, followed by glycosylation with the nucleobase.

A general approach for synthesizing 4'-substituted nucleosides involves multi-step glycosidation and functionalization reactions. For instance, the synthesis of 4'-Cyano-2'-deoxycytidine (CNDAC) can be achieved by coupling a protected 2'-deoxyarabinofuranose derivative with a cytosine base under Vorbrüggen conditions. The crucial cyano group is introduced through selective substitution at the 2'-position of an arabinofuranosyl sugar moiety, which corresponds to the 4'-position in the final nucleoside, using cyanide sources like trimethylsilyl (B98337) cyanide in the presence of a Lewis acid. Subsequent deprotection and salt formation yield the target compound.

Analogs such as 4'-C-cyano-2-amino-2'-deoxyadenosine (CAdA) have been synthesized and reported as potent inhibitors of both HBV and HIV-1 replication. capes.gov.br The synthesis of 4'-cyano-2',3'-didehydro-3'-deoxythymidine has also been described, involving an allylic substitution of a 3',4'-unsaturated nucleoside with cyanotrimethylsilane in the presence of SnCl4. nih.gov These synthetic strategies for related 4'-cyano nucleosides provide a blueprint for the synthesis of 4'-cyanocytidine.

| Precursor Type | Key Reaction Steps | Target Analog | Reference |

| Protected 2'-deoxyarabinofuranose | Glycosidation, Cyanation, Deprotection | 4'-Cyano-2'-deoxycytidine | |

| 3',4'-Unsaturated nucleoside | Allylic substitution with TMSCN/SnCl4 | 4'-Cyano-2',3'-didehydro-3'-deoxythymidine | nih.gov |

Methodologies for 5-Cyanocytidine Synthesis

Direct introduction of a cyano group at the C5-position of cytidine presents a synthetic challenge. However, palladium-catalyzed cross-coupling reactions offer a viable pathway. The synthesis of 5-cyanocytidine can be envisioned through the cyanation of a 5-halocytidine precursor, such as 5-iodocytidine (B14750).

While a direct synthesis of 5-cyanocytidine is not extensively documented, the synthesis of related 5-substituted cytidine derivatives provides strong evidence for this approach. For example, a mild, palladium(0)-catalyzed carboxyamidation of unprotected 5-iodocytidine has been successfully employed to synthesize 5-(N-substituted-carboxamide)-2'-deoxycytidine analogs. nih.gov This demonstrates the feasibility of Pd-catalyzed functionalization at the 5-position.

The palladium-catalyzed cyanation of aryl halides is a well-established transformation in organic synthesis. researchgate.netnih.govnih.gov By analogy, the reaction of a suitably protected 5-iodocytidine with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst and a suitable ligand, is a promising route to 5-cyanocytidine. The choice of catalyst system and reaction conditions would be critical to ensure compatibility with the sensitive nucleoside structure.

Functionalization and Diversification of this compound Derivatives

Once the this compound scaffold is in hand, further chemical modifications can be introduced to fine-tune its properties. These modifications can be targeted at either the nucleobase or the sugar moiety.

Modification at the Nucleobase Moiety (e.g., N4-acetyl, other exocyclic amine modifications)

The exocyclic amine (N4) of the cytosine ring is a common site for modification. Acylation and alkylation of this group can alter the hydrogen bonding capabilities and steric profile of the nucleoside.

N4-Acetylcytidine (ac4C): The site-specific synthesis of N4-acetylcytidine within RNA strands has been a significant challenge due to the lability of the acetyl group under standard solid-phase synthesis conditions. tandfonline.comnih.gov A synthetic route has been developed that utilizes a solid support and protecting groups that are labile to non-nucleophilic conditions, thereby preserving the N4-acetyl group. tandfonline.com This allows for the preparation of homogeneous RNAs containing ac4C at specific positions for biophysical studies. nih.govnih.gov

Other N4-Acyl and N4-Alkyl Derivatives: A variety of N4-acylated 2'-deoxycytidine (B1670253) nucleotides have been synthesized by reacting 2'-deoxycytidine with activated esters of carboxylic acids. capes.gov.br These N4-acyl derivatives have been shown to be substrates for various DNA polymerases. capes.gov.br Furthermore, N4-alkyl derivatives of cytarabine (B982) and gemcitabine (B846) have been synthesized as potential prodrugs. nih.govnih.gov A regioselective synthesis of N4-alkyl cytosine derivatives has been developed involving the direct and selective sulfonylation at the N1 position, followed by alkylation of the exocyclic amine using a strong base like KHMDS. mostwiedzy.plresearchgate.net

| Modification | Synthetic Approach | Resulting Derivative | Reference |

| N4-Acetylation | Mild, non-nucleophilic solid-phase synthesis | Site-specific N4-acetylcytidine in RNA | tandfonline.comnih.govnih.gov |

| N4-Acylation | Reaction with activated carboxylic acid esters | N4-acyl-2'-deoxycytidine nucleotides | capes.gov.br |

| N4-Alkylation | Alkylation of N1-sulfonylated cytosine | N4-alkyl cytosine derivatives | mostwiedzy.plresearchgate.net |

Sugar Moiety Derivatization (e.g., 2'-C-methyl, 4'-substituted analogs, anomerization studies)

Modifications to the sugar portion of this compound can significantly impact its conformational preferences and its interaction with enzymes.

2'-C-Methyl Analogs: The introduction of a methyl group at the 2'-position of the ribose sugar is a common modification in nucleoside chemistry. The synthesis of 2'-C-methyl nucleoside analogs has been extensively studied, particularly in the context of antiviral drug discovery. semanticscholar.orgacs.org For instance, 2'-C-methylcytidine has been prepared and evaluated for its biological activity. The synthesis typically involves the preparation of a suitably modified sugar with the 2'-C-methyl group installed, followed by glycosylation with the nucleobase.

4'-Substituted Analogs: As discussed in section 2.1.2, the 4'-position is a key site for introducing modifications. A variety of 4'-substituted-2'-deoxy-2'-α-fluoro nucleoside derivatives have been synthesized, starting from commercially available 2'-deoxy-2'-α-fluorocytidine. capes.gov.br These syntheses involve the elaboration of the 4'-substituent from a key intermediate, allowing for the introduction of diverse functional groups at this position.

Anomerization studies are also crucial in nucleoside synthesis to ensure the desired stereochemistry at the anomeric carbon (C1'). The formation of both α and β anomers is common in glycosylation reactions, and their separation and characterization are essential steps in the synthesis of stereochemically pure nucleoside analogs.

| Sugar Modification | Synthetic Strategy | Example Analogs | Reference |

| 2'-C-Methyl | Glycosylation with a 2'-C-methylated sugar | 2'-C-Methylcytidine | semanticscholar.orgacs.org |

| 4'-Substitution | Elaboration from a 4'-functionalized intermediate | 4'-Substituted-2'-deoxy-2'-α-fluorocytidine derivatives | capes.gov.br |

Phosphorylation Strategies and Prodrug Development for Enhanced Intracellular Delivery of this compound Nucleotides

The therapeutic potential of nucleoside analogs like this compound is often limited by their poor ability to cross cell membranes and their dependence on intracellular phosphorylation to become active. To overcome these hurdles, significant research has focused on phosphorylation strategies and the development of prodrugs. Among the most successful approaches is the ProTide technology. nih.govwikipedia.orgnih.gov

The ProTide approach masks the negative charges of the monophosphate group with an amino acid ester and an aryl group, creating a neutral, lipophilic molecule that can more readily diffuse across the cell membrane. uwaterloo.ca Once inside the cell, the ProTide is enzymatically cleaved to release the nucleoside monophosphate, bypassing the often inefficient initial phosphorylation step catalyzed by cellular kinases. nih.gov

The intracellular activation of ProTides is a multi-step process. First, cellular esterases, such as cathepsin A and carboxylesterase 1, hydrolyze the amino acid ester moiety. This is followed by an intramolecular cyclization that expels the aryl group, forming a cyclic intermediate. This intermediate is then hydrolyzed to yield the aminoacyl nucleoside monophosphate, and finally, a phosphoramidase, such as histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), cleaves the P-N bond to release the desired nucleoside monophosphate. nih.govwikipedia.org

This technology has been successfully applied to various nucleoside analogs, including those of cytidine. nih.govnih.gov For instance, phosphoramidate (B1195095) prodrugs of 2'-C-methylcytidine have demonstrated significantly enhanced potency against the hepatitis C virus (HCV) in cell-based assays compared to the parent nucleoside. nih.gov This increased activity is attributed to higher intracellular levels of the active triphosphate form. nih.gov Similarly, phosphoramidate prodrugs of 1'-cyano cytidine analogs have also been synthesized and evaluated for their antiviral activities. nrochemistry.com

The choice of the amino acid and the aryl group in the ProTide moiety can significantly impact the efficiency of intracellular delivery and activation, necessitating careful structure-activity relationship (SAR) studies for each nucleoside analog. nih.gov Research in this area continues to explore different amino acid and aryl combinations to optimize the pharmacokinetic and pharmacodynamic properties of this compound-based ProTides.

| Prodrug Strategy | Key Features | Intracellular Activation Steps |

| ProTide (Phosphoramidate) | Masks monophosphate with an amino acid ester and an aryl group. | 1. Esterase cleavage of the amino acid ester. |

| Increases lipophilicity for passive diffusion across cell membranes. | 2. Intramolecular cyclization and expulsion of the aryl group. | |

| Bypasses the initial, often rate-limiting, phosphorylation step. | 3. Hydrolysis of the cyclic intermediate. | |

| 4. Phosphoramidase (e.g., HINT1) cleavage to release the nucleoside monophosphate. |

Mechanistic Organic Chemistry of this compound Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic routes to its analogs.

Elucidation of Reaction Pathways for Cyanation of Pyrimidine Nucleosides

The introduction of a cyano group onto the pyrimidine ring of a nucleoside can be a challenging transformation. One of the established methods for the functionalization of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction. wikipedia.orgnrochemistry.comorganic-chemistry.orgnumberanalytics.comchemistrysteps.com This reaction typically involves the use of a Vilsmeier reagent, which is a chloroiminium ion generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.orgnrochemistry.comorganic-chemistry.orgnumberanalytics.comchemistrysteps.com

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent. wikipedia.orgnrochemistry.comorganic-chemistry.orgnumberanalytics.comchemistrysteps.com The electron-rich pyrimidine ring of a protected cytidine derivative can then act as a nucleophile, attacking the Vilsmeier reagent to form a covalent adduct. Subsequent elimination and hydrolysis steps lead to the formation of a formyl group at the C-5 position of the pyrimidine ring. This formyl group can then be converted to a cyano group through established chemical transformations, such as reaction with hydroxylamine (B1172632) followed by dehydration.

While the Vilsmeier-Haack reaction is a powerful tool, direct cyanation methods are also being explored. These can involve the use of various cyanating agents. For instance, the reaction of pyrimidine nucleosides with cyanuric chloride has been investigated as a potential route for introducing functional groups. The reactivity of cyanuric chloride allows for sequential nucleophilic substitution of its chlorine atoms, offering a potential handle for cyanation.

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the reaction pathways of pyrimidine nucleoside cyanation. nih.gov These studies can help to elucidate the transition state structures and activation energies for different proposed mechanisms, thereby guiding the development of more efficient and selective cyanation reactions. nih.gov

Investigation of Intermediate Structures in this compound Synthesis

The synthesis of nucleosides, including this compound, often proceeds through highly reactive and transient intermediates that are challenging to isolate and characterize. A key intermediate in many nucleoside syntheses is the glycosyl oxocarbenium ion. This cation is formed upon departure of a leaving group from the anomeric carbon of the sugar moiety. The planar structure of the oxocarbenium ion allows for nucleophilic attack from either the α- or β-face, and its conformation plays a crucial role in determining the stereochemical outcome of the glycosylation reaction.

Advanced spectroscopic techniques, such as infrared ion spectroscopy, have been instrumental in the direct characterization of these fleeting intermediates in the gas phase. By comparing the experimental vibrational spectra of the generated ions with those predicted by DFT calculations, the precise structure and conformation of glycosyl oxocarbenium ions can be determined. These studies have provided invaluable information on the influence of protecting groups on the sugar ring and the nature of the nucleobase on the stability and reactivity of these intermediates.

In the context of the Vilsmeier-Haack reaction for the functionalization of the cytidine base, iminium ions are crucial intermediates. The initial electrophilic attack of the pyrimidine ring on the Vilsmeier reagent leads to the formation of a cationic sigma complex, which then rearranges to an iminium ion. The stability and reactivity of this iminium intermediate dictate the course of the subsequent reaction steps. While direct observation of these intermediates in the reaction medium is difficult, their existence can be inferred through trapping experiments. In such experiments, a nucleophile is added to the reaction mixture to intercept the iminium ion, leading to the formation of a stable adduct that can be isolated and characterized, thereby providing indirect evidence for the transient intermediate.

Molecular Mechanisms and Biochemical Pathway Interactions of Cyanocytidine Analogs

Enzymatic Metabolism of Cyanocytidine in Model Systems

The journey of a this compound analog from a prodrug to an active antiviral agent involves a series of enzymatic transformations within the host cell. These metabolic steps are critical for the drug's efficacy and are often the rate-limiting factors in its antiviral activity. nih.gov

Following the initial monophosphorylation, subsequent phosphorylation events are carried out by other cellular kinases to convert the monophosphate form to the diphosphate (B83284) and finally to the active triphosphate form. nih.gov It is this triphosphate analog that can be recognized by viral polymerases. The entire phosphorylation cascade is a multi-step process that relies on the host cell's enzymatic machinery. The efficiency of each phosphorylation step can vary depending on the specific analog and the kinase involved. For many antiviral nucleoside analogs, these activation reactions are the rate-limiting steps in their mechanism of action. nih.gov

Once activated, nucleoside analogs can be subject to catabolic pathways that degrade them and reduce their effective concentration. A primary catabolic pathway for cytidine (B196190) and its analogs is deamination, a process catalyzed by cytidine deaminases. nih.govnih.gov This enzymatic reaction converts cytidine to uridine (B1682114), which can alter the substrate specificity and antiviral activity of the analog. A key feature of some nucleoside analogs is their resistance to deamination. Modifications to the cytidine molecule, such as the introduction of a cyano group, can confer resistance to these catabolic enzymes. This resistance is a significant advantage, as it can prolong the intracellular half-life of the active triphosphate form, thereby enhancing its antiviral potential. The breakdown of molecules into smaller units, a process known as catabolism, is a fundamental part of metabolism. wikipedia.orgyoutube.com In the context of amino acids, catabolism involves processes like transamination and oxidative deamination to remove the amino group, with the remaining carbon skeleton being used for energy production or gluconeogenesis. nih.gov

Substrate Mimicry and Antimetabolite Paradigms of this compound Nucleotides

The antiviral activity of this compound analogs stems from their ability to act as antimetabolites, mimicking natural nucleosides and thereby interfering with the synthesis of viral nucleic acids. nih.gov

The active triphosphate form of a this compound analog competes with the natural corresponding nucleoside triphosphate for binding to the active site of viral polymerases, such as RNA-dependent RNA polymerases (RdRps). nih.gov The ability of the polymerase to select and incorporate these analogs is a critical aspect of their mechanism. nih.gov The structural similarities between the analog and the natural substrate allow the analog to be accepted by the enzyme. For instance, studies on a 4'-cyano modified C-adenosine analog, GS-646939, have shown its activity against a diverse range of viral RdRps. nih.govnih.gov The binding dynamics are influenced by the specific structural modifications of the analog, which can affect its affinity for the polymerase active site.

Upon incorporation into the growing viral RNA or DNA chain, this compound analogs can act as chain terminators, halting further elongation of the nucleic acid strand. nih.govnih.govbiosyn.commdpi.com This termination can occur through several mechanisms. One common mechanism is the absence of a 3'-hydroxyl group on the ribose sugar of the analog, which is essential for the formation of the next phosphodiester bond. biosyn.commdpi.com In the case of some cyano-modified analogs, such as GS-646939, the 4'-cyano modification itself can inhibit the translocation of the polymerase along the RNA template, effectively terminating chain elongation. nih.govnih.gov This is a distinct mechanism compared to other analogs like the 1'-cyano modified remdesivir (B604916) (active form GS-443902), where a steric clash between the 1'-cyano group and a conserved serine residue in the polymerase active site is proposed to cause delayed chain termination. nih.gov

The following table summarizes the key mechanistic features of representative this compound analogs:

| Analog (Active Form) | Modification | Target Polymerase | Mechanism of Action | Reference |

| GS-646939 | 4'-cyano modified C-adenosine | Viral RNA-dependent RNA polymerases | Chain termination via inhibition of RdRp translocation. | nih.govnih.gov |

| GS-443902 | 1'-cyano modified (from Remdesivir) | Viral RNA-dependent RNA polymerases | Delayed chain termination due to steric hindrance. | nih.gov |

Table 1. Mechanistic Features of this compound Analogs

Competitive Inhibition of Endogenous Substrates in Nucleotide Metabolism

This compound analogs, as structural mimics of natural cytidine nucleosides, can exert significant influence on nucleotide metabolism through competitive inhibition. This mechanism involves the analog binding to the active site of an enzyme, thereby preventing the binding and processing of the endogenous substrate. A primary target for such inhibition is the family of enzymes responsible for the synthesis and degradation of nucleotides.

Research has shown that various nucleoside analogs can competitively inhibit key enzymes in pyrimidine (B1678525) metabolism. For instance, cytidine deaminase, an enzyme that degrades cytosine arabinoside and 5-azacytidine, is competitively inhibited by several uridine analogs. nih.gov This inhibition protects therapeutic nucleoside analogs from degradation. Similarly, deoxycytidylate (dCMP) deaminase, which converts deoxycytidine monophosphate to deoxyuridine monophosphate, is also susceptible to competitive inhibition by nucleoside analog monophosphates. nih.gov

The inhibitory potential of these analogs is quantified by the inhibitor constant (Kᵢ), which represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Kᵢ value indicates a more potent inhibitor. Studies on various nucleoside analogs have provided a range of Kᵢ values against key metabolic enzymes, illustrating the diverse potencies of these compounds.

Inhibitory Constants (Kᵢ) of Nucleoside Analogs Against Enzymes in Nucleotide Metabolism

| Enzyme | Inhibitor | Kᵢ Value (M) | Reference |

|---|---|---|---|

| Cytidine Deaminase | 3-Deazauridine | 1.9 x 10⁻⁵ | nih.gov |

| IMP Dehydrogenase | Virazole 5′-phosphate | 2.7 x 10⁻⁷ | scholarsresearchlibrary.com |

| IMP Dehydrogenase | Guanosine 5′-phosphate (GMP) | 7.7 x 10⁻⁵ | scholarsresearchlibrary.com |

Perturbation of Cellular Biochemical Networks by this compound Analogs

Influence on De Novo Pyrimidine Biosynthesis Pathways

The de novo synthesis of pyrimidine nucleotides is a fundamental cellular process essential for the creation of DNA, RNA, and other vital biomolecules. nih.govmicrobenotes.com This pathway involves a series of enzymatic steps that convert simple precursors into pyrimidine nucleotides like UTP and CTP. libretexts.org The regulation of this pathway is critical for normal cell function, and its dysregulation is often associated with disease states. nih.gov

This compound analogs can significantly perturb this pathway. By acting as competitive inhibitors or allosteric modulators of key enzymes, these analogs can disrupt the normal flow of metabolites. The initial and rate-limiting steps of de novo pyrimidine biosynthesis are catalyzed by the multifunctional enzyme CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase). nih.govarxiv.org The activity of CAD is tightly regulated by allosteric effectors, including the activator phosphoribosyl-1-pyrophosphate (PRPP) and the inhibitor UTP. arxiv.org

The introduction of a this compound analog, after intracellular phosphorylation, could mimic the inhibitory effects of UTP, leading to a feedback inhibition of CAD and a subsequent reduction in the synthesis of pyrimidine nucleotides. Furthermore, enzymes downstream of CAD, such as CTP synthase, which converts UTP to CTP, are also potential targets for inhibition by this compound analogs. libretexts.org Inhibition of CTP synthase would lead to an imbalance in the UTP and CTP pools, further disrupting cellular homeostasis. nih.gov

Metabolic Flux Analysis in Response to this compound Exposure

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. mit.edunih.gov By using isotope-labeled substrates, such as ¹³C-labeled glucose, researchers can trace the flow of atoms through the metabolic network and determine the in vivo activity of various pathways. creative-proteomics.com This methodology can provide a detailed understanding of how cells adapt their metabolism in response to external perturbations, such as exposure to a this compound analog. arxiv.orgnih.gov

In the context of this compound exposure, MFA could be employed to elucidate the specific metabolic nodes that are most affected by the compound. For example, by analyzing the labeling patterns of intermediates in the central carbon metabolism, it would be possible to determine if the analog shunts metabolic flux away from or towards specific pathways. One could hypothesize that exposure to a this compound analog would lead to a decrease in the flux through the de novo pyrimidine biosynthesis pathway, which could be compensated by an increase in the flux through the pyrimidine salvage pathway.

Potential Metabolic Flux Changes in Response to this compound Analog Exposure

| Metabolic Pathway | Predicted Flux Change | Rationale | Reference |

|---|---|---|---|

| De Novo Pyrimidine Biosynthesis | Decrease | Inhibition of key enzymes like CAD and CTP synthase by the analog. | nih.govlibretexts.org |

| Pyrimidine Salvage Pathway | Increase | Compensatory mechanism to maintain pyrimidine nucleotide pools. | nih.gov |

| Pentose Phosphate (B84403) Pathway | Increase | Increased demand for PRPP, a precursor for nucleotide synthesis. | plos.org |

| Glycolysis | Variable | Dependent on the overall energetic state and metabolic reprogramming of the cell. | mit.edu |

Receptor-Ligand Binding Dynamics and Conformational Changes Induced by this compound Analogs

The interaction of a ligand, such as a this compound analog, with its target protein is a dynamic process that involves conformational changes in both the ligand and the receptor. nih.gov The binding event is not a simple lock-and-key mechanism but rather a complex interplay of molecular motions and energetic contributions that lead to a stable complex. scholarsresearchlibrary.comyoutube.com

Upon binding, a this compound analog could induce a conformational change in its target enzyme or receptor, shifting the protein's equilibrium towards a specific state (e.g., active or inactive). nih.gov These conformational changes can be subtle, involving the rearrangement of a few amino acid side chains in the binding pocket, or they can be more dramatic, leading to large-scale domain movements. nih.govresearchgate.net

The dynamics of these interactions can be studied using a variety of biophysical techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational methods like molecular dynamics simulations. nih.gov These techniques can provide insights into the specific atomic interactions that govern ligand binding and the allosteric networks that transmit the binding signal to other parts of the protein.

For example, the binding of a ligand to a receptor can alter the dynamics of specific regions of the protein, which can be detected by changes in hydrogen-deuterium exchange rates or by monitoring the chemical shifts of specific nuclei in NMR experiments. nih.gov These dynamic changes are often crucial for the biological function of the protein, such as the activation of a signaling cascade or the catalysis of a chemical reaction.

Advanced Analytical Methodologies for Cyanocytidine Characterization and Quantification

Chromatographic Separation Techniques for Cyanocytidine and its Metabolites

Chromatographic techniques are fundamental for the separation of this compound from complex biological matrices and for the resolution of its various metabolites. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of these separation strategies.

High-Performance Liquid Chromatography (HPLC) Coupled with Ultraviolet (UV) or Mass Spectrometry (MS) Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. The separation is typically achieved on a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity.

When coupled with Ultraviolet (UV) detection, the method offers a straightforward and cost-effective means of quantification. This compound exhibits a characteristic UV absorbance maximum, often around 270-280 nm, allowing for its detection and quantification based on the Beer-Lambert law. youtube.comyoutube.com The choice of mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is critical for achieving optimal separation from other components in the sample. nih.govnih.gov The pH of the mobile phase can also be adjusted to optimize the retention time and peak shape of this compound. nih.govchromatographyonline.comresearchgate.net

For enhanced selectivity and sensitivity, especially in complex matrices, HPLC is often coupled with a Mass Spectrometry (MS) detector. mdpi.comchromatographyonline.com HPLC-MS allows for the determination of the mass-to-charge ratio (m/z) of this compound and its metabolites, providing a higher degree of confidence in their identification. This is particularly valuable for differentiating between compounds with similar retention times but different molecular weights.

Table 1: Representative HPLC-UV Operating Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 274 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). lodz.plresearchgate.netscience.gov This results in markedly improved resolution, higher peak capacity, and significantly shorter analysis times. nih.gov For the analysis of this compound and its closely related metabolites, UPLC can provide baseline separation of structurally similar compounds that may co-elute in an HPLC system.

The enhanced sensitivity of UPLC is also a key advantage, allowing for the detection and quantification of trace levels of this compound and its metabolites in biological samples. youtube.com When coupled with high-resolution mass spectrometry (UPLC-HRMS), this technique offers a powerful platform for comprehensive metabolomic studies involving this compound. nih.govnih.govnih.gov

Table 2: Comparison of Typical HPLC and UPLC Performance for this compound Analysis

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Typical Run Time | 15-30 min | 1-5 min |

| Resolution | Good | Excellent |

| Sensitivity | High | Very High |

| System Pressure | 1000-4000 psi | 6000-15000 psi |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and for assessing its purity. Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Diffraction provide complementary information to build a complete picture of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 31P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of this compound. youtube.comyoutube.comyoutube.com

¹H NMR: Proton NMR provides detailed information about the number of different types of protons in the molecule, their chemical environments, and their proximity to one another. upi.edu The chemical shifts of the protons in the ribose sugar and the cytosine base are characteristic and can be used to confirm the identity of the compound. Coupling patterns between adjacent protons can help to establish the connectivity of the atoms within the molecule.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of this compound. slideshare.netirisotope.com Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl).

³¹P NMR: As this compound can be phosphorylated to form nucleotides, Phosphorus-31 NMR is a valuable tool for identifying and characterizing these phosphorylated derivatives. The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment, providing information about the number of phosphate (B84403) groups and their linkage.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for the Core Structure of this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Cytosine H-5 | ~6.0 | ~97.0 |

| Cytosine H-6 | ~7.8 | ~142.0 |

| Ribose H-1' | ~5.9 | ~90.0 |

| Ribose H-2' | ~4.3 | ~74.0 |

| Ribose H-3' | ~4.1 | ~70.0 |

| Ribose H-4' | ~4.0 | ~85.0 |

| Ribose H-5' | ~3.7, ~3.8 | ~61.0 |

| Cytosine C-2 | - | ~157.0 |

| Cytosine C-4 | - | ~166.0 |

Note: Predicted values are based on general principles of NMR spectroscopy and data for related nucleosides. Actual values may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal confirmation of the elemental composition of this compound. youtube.comnih.gov Unlike standard mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 parts per million). uci.eduufl.edursc.org

This high mass accuracy allows for the calculation of a unique elemental formula for a given mass, thereby confirming the identity of this compound and distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). uci.edu HRMS is also invaluable for identifying and characterizing unknown metabolites of this compound by providing accurate mass measurements of the metabolite ions. csic.esmdpi.com

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structural information of this compound in its solid state. youtube.comcarleton.eduyoutube.com When a beam of X-rays is passed through a well-ordered crystal of this compound, the X-rays are diffracted in a specific pattern that is dependent on the arrangement of the atoms in the crystal lattice. youtube.comyoutube.com

Theoretical and Computational Chemistry Approaches to Cyanocytidine Research

Quantum Chemical Calculations on Cyanocytidine Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound. These methods, governed by the principles of quantum mechanics, can predict molecular geometries, electronic charge distributions, and spectroscopic properties with high accuracy, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations are crucial for determining its most stable three-dimensional structure, known as the ground state geometry. These calculations involve optimizing the positions of all atoms in the molecule to find the arrangement with the lowest possible energy.

Table 1: Representative DFT-Calculated Ground State Geometrical Parameters for a this compound Analog This table presents theoretical data for a representative cyanopyrimidine nucleoside, illustrating typical parameters obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory. Actual values for this compound may vary.

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-C2 | 1.375 |

| C2=O2 | 1.231 |

| N1-C6 | 1.390 |

| C5-C6 | 1.355 |

| C4-C5 | 1.430 |

| C4-N4 | 1.340 |

| C4-C≡N | 1.452 |

| C≡N | 1.158 |

| N1-C1' | 1.485 |

| Bond Angles (°) ** | |

| N1-C2-N3 | 120.5 |

| C2-N3-C4 | 121.0 |

| N3-C4-C5 | 117.8 |

| C4-C5-C6 | 120.2 |

| C5-C6-N1 | 120.5 |

| Dihedral Angles (°) ** | |

| C4-N1-C1'-O4' (χ) | -165.8 (anti) |

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational frequencies)

Beyond structural properties, quantum chemical calculations can predict various spectroscopic signatures of this compound, which are invaluable for its experimental characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation, and DFT can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental spectra, can confirm the proposed structure and assign specific resonances to individual atoms.

Similarly, the vibrational frequencies of this compound can be computed. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra. The characteristic frequency of the nitrile (C≡N) stretch, for example, is a key spectroscopic marker that can be both predicted computationally and observed experimentally.

Table 2: Predicted Spectroscopic Data for a this compound Analog Theoretical data for a representative cyanopyrimidine nucleoside. NMR shifts are referenced to TMS, and vibrational frequencies are unscaled.

| Property | Predicted Value |

| ¹³C NMR Chemical Shifts (ppm) | |

| C2 | 156.2 |

| C4 | 165.8 |

| C5 | 98.5 |

| C6 | 142.1 |

| C (cyano) | 117.3 |

| C1' | 88.9 |

| Vibrational Frequencies (cm⁻¹) | |

| C≡N Stretch | 2235 |

| C=O Stretch | 1680 |

| N-H Bending | 1655 |

| C-N Stretch | 1280 |

Molecular Dynamics (MD) Simulations of this compound and its Interactions with Biological Targets

While quantum mechanics is ideal for studying a single molecule in detail, Molecular Dynamics (MD) simulations are the preferred method for exploring the behavior of a molecule over time, especially in a complex biological environment such as in solution or bound to a protein. MD simulations solve Newton's equations of motion for a system of atoms, providing a dynamic picture of molecular interactions.

Ligand-Protein Docking and Binding Energy Calculations

For this compound to exert a biological effect, it must first bind to a specific protein target. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (this compound) within the active site of a protein. This process generates numerous possible binding poses and scores them based on their predicted binding affinity.

Following docking, MD simulations of the this compound-protein complex can be performed to refine the binding pose and assess the stability of the interaction. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Furthermore, more advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a quantitative estimate of the binding affinity. Studies on the close analog, Gemcitabine (B846), have used these methods to understand its binding to targets like deoxycytidine kinase and ribonucleotide reductase.

Table 3: Illustrative Binding Energy Data for a this compound Analog with a Kinase Target Representative data derived from docking and MM/GBSA calculations for a nucleoside analog. Values are illustrative.

| Parameter | Value (kcal/mol) |

| Docking Score (AutoDock Vina) | -8.5 |

| MM/GBSA Binding Free Energy (ΔG_bind) | -35.7 |

| van der Waals Energy | -45.2 |

| Electrostatic Energy | -15.8 |

| Polar Solvation Energy | 30.1 |

| Nonpolar Solvation Energy | -4.8 |

Conformational Landscape Analysis of this compound Analogs in Solution

The biological activity of a nucleoside analog is not only dependent on its binding to a target but also on its conformational preferences in solution. MD simulations are a powerful tool to explore the conformational landscape of this compound and its analogs. These simulations can track the flexibility of the molecule, including the pucker of the sugar ring (which can adopt various C2'-endo, C3'-endo, etc., conformations) and the rotation around the glycosidic bond. Understanding the dominant conformations in solution is critical, as only certain conformations may be suitable for binding to the target protein.

In Silico Structure-Activity Relationship (SAR) Modeling for Rational Analog Design

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. In silico SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses computational models to establish this correlation. For this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs based on their computed molecular descriptors.

These descriptors can include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties. By building a model from a training set of this compound analogs with known activities, researchers can then screen a virtual library of new potential analogs to prioritize the most promising candidates for synthesis and experimental testing. This rational design approach can significantly accelerate the drug discovery process by focusing resources on compounds with the highest predicted potency and most favorable properties.

Computational Enzyme Kinetics and Reaction Pathway Simulations Involving this compound

Extensive research into publicly available scientific literature and academic databases did not yield specific studies focused on the computational enzyme kinetics or reaction pathway simulations directly involving the compound this compound. While the methodologies for such studies are well-established in the field of computational biochemistry, their direct application to this compound has not been documented in the accessible research.

Computational techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) and Molecular Dynamics (MD) simulations are standard tools for investigating how enzymes interact with and process substrates, including nucleoside analogs. semanticscholar.orgnih.govmdpi.comnih.gov These methods are capable of modeling reaction pathways, determining the structures of transition states, and calculating the free energy barriers associated with enzymatic reactions. nih.govnih.gov

For example, studies on enzymes like DNA polymerases often use these computational approaches to understand the incorporation of modified nucleotides. nih.gov Research on T7 DNA polymerase has successfully used free energy perturbation and empirical valence bond calculations to map the free energy surface for nucleotide transfer, identifying a three-step mechanism with an activation free energy of approximately 12 kcal/mol for the natural substrate. nih.gov Similar computational investigations have been performed for other nucleoside analogs, such as Fapy·dGTP and the fluorescent tCfTP, to determine their kinetic parameters for incorporation into DNA by polymerases. nih.govnih.gov These studies often generate detailed data on specificity constants and reaction rates, which are crucial for understanding the biological activity of these analogs.

Furthermore, molecular dynamics simulations are frequently employed to study the conformational changes in enzymes like HIV-1 Reverse Transcriptase upon binding to inhibitors, providing insights into mechanisms of action and drug resistance. nih.gov These simulations can reveal how the binding of a molecule can allosterically modulate the enzyme's structure and activity. nih.gov

Despite the existence of these powerful computational tools and their extensive application to other nucleoside analogs, no specific research detailing the simulation of this compound's interaction with any enzyme, its reaction pathway, or its kinetic profile has been found. Therefore, it is not possible to provide detailed research findings, data tables, or a deeper analysis as requested for this specific topic.

Future Directions and Emerging Research Avenues in Cyanocytidine Studies

Exploration of Novel Chemical Syntheses Utilizing Green Chemistry Principles

The chemical synthesis of nucleoside analogues like cyanocytidine has traditionally involved methods that can be resource-intensive and generate significant waste. The future of this compound synthesis is progressively aligning with the principles of green chemistry, aiming to develop more sustainable and efficient manufacturing processes. nih.govgctlc.org This involves a holistic approach to the lifecycle of the active pharmaceutical ingredient (API), from the choice of raw materials to the final product, with a focus on minimizing pollution and maximizing resource efficiency. nih.gov

Key strategies in this area include:

Use of Greener Solvents: Shifting from conventional organic solvents to more environmentally benign options, with water being the most desirable choice. nih.gov

Biocatalysis: Employing enzymes or whole microbial cells to catalyze specific steps in the synthesis pathway. nih.gov Biocatalytic methods offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. nih.govresearchgate.netnih.gov Engineered enzymes, such as cytidine (B196190) deaminases, have already shown promise in the synthesis of other nucleoside analogues, a strategy that could be adapted for this compound production. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. nih.govgctlc.org Techniques like one-pot synthesis and multicomponent reactions are central to achieving high atom economy. nih.gov

| Principle | Application in this compound Synthesis | Potential Benefit |

|---|---|---|

| Waste Prevention | Designing synthetic pathways that produce minimal byproducts. | Reduced environmental impact and disposal costs. |

| Atom Economy | Utilizing multicomponent reactions where most atoms from the reactants are incorporated into the final product. | Increased efficiency and reduced raw material consumption. |

| Less Hazardous Chemical Syntheses | Employing biocatalysts like engineered enzymes instead of toxic reagents. | Improved safety for researchers and reduced environmental toxicity. |

| Safer Solvents and Auxiliaries | Using water or other green solvents in place of volatile organic compounds. | Reduced air pollution and health risks. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure using biocatalysis. | Lower energy consumption and operational costs. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the nucleoside core. | Reduced reliance on petrochemicals and a more sustainable process. |

Development of Advanced Analytical Techniques for Real-Time Monitoring of this compound Metabolism

Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action and potential therapeutic effects. Future research will focus on developing advanced analytical methods capable of monitoring its metabolism in real-time within complex biological systems. nih.govresearchgate.net This moves beyond traditional endpoint measurements in cell lysates to dynamic, spatiotemporal tracking of the compound and its metabolites in living cells and organisms. nih.gov

Emerging techniques in this domain include:

Genetically Encoded Biosensors: The design of fluorescent biosensors, potentially based on Förster Resonance Energy Transfer (FRET), could allow for the visualization of this compound uptake and localization within subcellular compartments in real time. nih.gov

Advanced Mass Spectrometry (MS): Techniques such as liquid chromatography-mass spectrometry (LC-MS) are powerful tools for identifying and quantifying metabolites. nih.gov The use of ultrahigh-resolution mass spectrometry, including Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, can provide the necessary specificity to discriminate between various metabolic products of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR monitoring platforms are being developed that can track biochemical reactions in bioreactors. mdpi.com This technology could be adapted to monitor the enzymatic processing of this compound, providing high-resolution data on metabolic fluxes. mdpi.com

Fluorescent Probes and Chemosensors: The development of specific fluorescent probes that change their optical properties upon interaction with this compound or its metabolites could enable real-time tracking. researchgate.netnih.gov These enzyme-directed chemosensors can generate a fluorescent signal upon specific enzymatic transformations, allowing for the sensitive detection of metabolic activity. researchgate.netnih.gov

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is a noninvasive technique that can be used for in-line analytics without sample preparation, offering a method for continuous monitoring of key components in a bioprocess. cytivalifesciences.com

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Perturbations

To fully comprehend the biological impact of this compound, it is essential to move beyond single-target analyses and adopt a systems-level perspective. wisc.edu The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to understanding how this compound perturbs cellular networks. ufz.denih.govnih.gov This holistic view can help identify biomarkers, elucidate mechanisms of action, and predict cellular responses. wisc.eduarxiv.org

The multi-omics workflow for studying this compound would involve:

Data Acquisition: Exposing biological systems (e.g., cell cultures, model organisms) to this compound and collecting comprehensive datasets at multiple molecular levels.

Data Integration: Using advanced computational and bioinformatics tools to merge and analyze these diverse datasets. nih.govarxiv.org Methodologies can range from multi-staged analyses that look for overlaps between omics layers to more sophisticated meta-dimensional analyses that model the interactions between different molecular features. nih.govyoutube.com

Network and Pathway Analysis: Applying the integrated data to construct and analyze biological networks and pathways. This can reveal how this compound affects signaling cascades, metabolic pathways, and gene regulatory networks. ufz.de

Hypothesis Generation: Using the systems-level insights to generate new, testable hypotheses about the compound's function and to identify potential therapeutic targets or off-target effects. wisc.edu

| Omics Layer | Information Provided | Application to this compound Studies |

|---|---|---|

| Genomics | DNA sequence, mutations, copy number variations. | Identify genetic factors influencing sensitivity or resistance to this compound. |

| Transcriptomics | Gene expression levels (RNA). | Determine which genes are up- or down-regulated in response to this compound treatment. |

| Proteomics | Protein abundance and post-translational modifications. | Identify protein targets of this compound and changes in protein expression and signaling pathways. |

| Metabolomics | Levels of small-molecule metabolites. | Trace the metabolic fate of this compound and its impact on cellular metabolism. |

Biotechnological Applications of this compound in Synthetic Biology and Biocatalysis

Synthetic biology, which combines principles of engineering and biology, offers exciting avenues for the production and application of this compound. mdpi.com A key area of interest is the use of photosynthetic microorganisms, such as cyanobacteria, as "green cell factories" for the sustainable production of valuable compounds. mdpi.comnih.gov

Future research in this area will likely focus on:

Metabolic Engineering of Cyanobacteria: Cyanobacteria are attractive chassis organisms for synthetic biology due to their ability to use CO2 and sunlight as carbon and energy sources. mdpi.comnih.gov By introducing and optimizing heterologous pathways, it may be possible to engineer cyanobacterial strains that can produce this compound or its precursors, offering a sustainable and environmentally friendly production platform. nih.govfrontiersin.org

Enzyme Engineering for Biocatalysis: As mentioned in the context of green chemistry, biocatalysis is a powerful tool. mdpi.com Future work will involve the discovery of novel enzymes and the rational design or directed evolution of existing enzymes to create highly efficient and selective biocatalysts for this compound synthesis. nih.gov This can improve yields and create novel derivatives with potentially enhanced biological activities.

Development of Genetic Toolkits: A significant challenge in cyanobacterial synthetic biology is the development of robust and predictable genetic parts (promoters, ribosome binding sites, terminators). frontiersin.orgnih.gov Continued efforts to expand and standardize these toolkits will be crucial for the successful engineering of cyanobacteria for this compound production. researchgate.net

Interdisciplinary Research at the Interface of Chemical Biology, Materials Science, and Nanotechnology for this compound Delivery and Detection Platforms

The intersection of chemical biology with materials science and nanotechnology presents a frontier for developing novel platforms for the targeted delivery and sensitive detection of this compound. nih.gov Nanotechnology-based drug delivery systems offer numerous advantages, including the ability to improve solubility, enhance bioavailability, and deliver therapeutic agents to specific sites in a controlled manner. nih.govnih.govscienceopen.com

Potential future directions include:

Nanoparticle-Based Delivery Systems: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles, or metal nanoparticles) could protect it from degradation, improve its pharmacokinetic profile, and enable targeted delivery to diseased cells while minimizing side effects. nih.govmdpi.comyoutube.com The surfaces of these nanoparticles can be modified with specific ligands to target receptors on particular cells. youtube.com

Controlled Release Mechanisms: Advanced nanomaterials can be designed to release their drug payload in response to specific triggers within the body, such as changes in pH or the presence of certain enzymes. youtube.com This allows for precise, on-demand delivery of this compound to the target site.

Nanosensors for Detection: The unique properties of nanomaterials can be harnessed to create highly sensitive detection platforms. For example, gold nanoparticles or quantum dots could be functionalized to detect this compound or its metabolites, providing new diagnostic tools.

Drug-Dye Conjugates: The synthesis of conjugates between this compound and functional dyes, such as heptamethine cyanine dyes, could create theranostic agents. nih.gov These molecules could simultaneously act as therapeutic agents and be visualized through imaging techniques, allowing for the tracking of drug distribution and therapeutic response.

Q & A

Q. How should researchers document this compound experimental protocols to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal’s guidelines: Publish raw NMR spectra, HPLC chromatograms, and crystallographic data in supplementary materials. Annotate step-by-step synthesis protocols (e.g., inert gas use, stirring rates) and share code for computational analyses via GitHub .

Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.